Cas no 101398-44-1 (Methanimidamide,N'-2,1,3-benzothiadiazol-4-yl-N,N-dimethyl-)

Methanimidamide,N'-2,1,3-benzothiadiazol-4-yl-N,N-dimethyl- structure
101398-44-1 structure
Product Name:Methanimidamide,N'-2,1,3-benzothiadiazol-4-yl-N,N-dimethyl-
CAS No:101398-44-1
MF:C9H10N4S
MW:206.267499446869
CID:195937
PubChem ID:58266
Update Time:2025-04-19

Methanimidamide,N'-2,1,3-benzothiadiazol-4-yl-N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Methanimidamide,N'-2,1,3-benzothiadiazol-4-yl-N,N-dimethyl-
    • N'-(2,1,3-benzothiadiazol-4-yl)-N,N-dimethylmethanimidamide
    • N'-2,1,3-Benzothiadiazol-4-yl-N,N-dimethylimidoformamide
    • FORMAMIDINE, N'-(2,1,3-BENZOTHIADIAZOL-4-YL)-N,N-DIMETHYL-
    • NCI60_022661
    • 4-(Dimethylamino)methyleneamino-2,1,3-benzothiadiazole
    • Oprea1_213092
    • 101398-44-1
    • AKOS003231808
    • Inchi: 1S/C9H10N4S/c1-13(2)6-10-7-4-3-5-8-9(7)12-14-11-8/h3-6H,1-2H3/b10-6+
    • InChI Key: XGSDDADAQMHBAA-UXBLZVDNSA-N
    • SMILES: S1N=C2C=CC=C(C2=N1)/N=C/N(C)C

Computed Properties

  • Exact Mass: 206.0628
  • Monoisotopic Mass: 206.06261751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • PSA: 41.38

Methanimidamide,N'-2,1,3-benzothiadiazol-4-yl-N,N-dimethyl- Related Literature

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